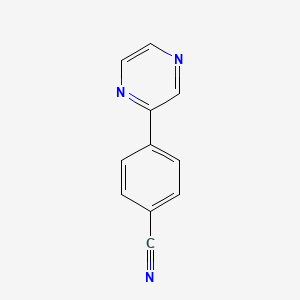

4-(Pyrazin-2-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Pyrazin-2-yl)benzonitrile is an organic compound that consists of a benzonitrile group linked to a pyrazine ring. This compound is a key building block in organic synthesis and medicinal chemistry, particularly in the development of pharmaceutical agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrazin-2-yl)benzonitrile typically involves the reaction of 2-chloropyrazine with 4-cyanophenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Pyrazin-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Formation of pyrazine oxides.

Reduction: Formation of 4-(pyrazin-2-yl)benzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The search results do not contain information about the applications of the compound "4-(Pyrazin-2-yl)benzonitrile". However, they do provide information on the applications of a similar compound, "2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile". Additionally, the search results contain information on pyrazine and benzonitrile derivatives and their applications .

Pyrazine and Benzonitrile Derivatives Applications

- PARP Inhibitors Some pyrazine derivatives are used in the design and synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are anticancer drugs that block the catalytic activity of PARP proteins .

- CHK1 Inhibitors Pyrazine derivatives have been used in the development of CHK1 inhibitors, which are being explored as cancer therapeutics .

- M4 PET Ligands Pyrazol-4-yl-pyridine derivatives are used to develop M4 PET ligands that allow the non-invasive visualization of M4 in the brain .

- B-raf kinase inhibitors N-(pyrazin-2-yl)benzenesulfonamides have been evaluated as B-raf kinase inhibitors .

- PI3K inhibitors N-(pyrazin-2-yl)benzenesulfonamides have been evaluated as phosphoinositide 3-kinase (PI3K) inhibitors .

- Antitubercular agents Various modified versions of pyrazinamide have been explored as effective antitubercular agents .

- Tissue-Selective Androgen Receptor Modulators (SARM) Benzonitrile derivatives can be used as tissue-selective androgen receptor modulators (SARM) .

Wirkmechanismus

The mechanism of action of 4-(Pyrazin-2-yl)benzonitrile in biological systems involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of key enzymes in bacterial cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used .

Vergleich Mit ähnlichen Verbindungen

4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Similar structure but with additional pyridine rings.

2-(5-(Pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)pyrazine: Contains additional triazole rings.

Uniqueness: 4-(Pyrazin-2-yl)benzonitrile is unique due to its specific combination of a benzonitrile group and a pyrazine ring, which imparts distinct chemical properties and reactivity.

Biologische Aktivität

4-(Pyrazin-2-yl)benzonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The structural formula of this compound consists of a pyrazine ring attached to a benzonitrile moiety. The presence of the nitrile group enhances its reactivity and biological interactions. The molecular formula is C11H8N4, and its unique properties stem from the nitrogen atoms in the pyrazine ring, which can participate in hydrogen bonding and coordination with metal ions.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. In vitro assays indicated that it has broad-spectrum activity against various bacterial pathogens, particularly enteric bacteria. The mechanism involves inducing stress on the bacterial cell envelope, leading to cell death through disruption of the proton motive force (PMF) and ATP dissipation .

Antitumor Potential

The compound has also been evaluated for its antiproliferative effects against cancer cell lines. Research indicates that this compound can inhibit cell proliferation by inducing apoptosis in specific cancer types. This is achieved through the modulation of key signaling pathways involved in cell survival and growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Various derivatives have been synthesized to enhance potency and selectivity against specific targets. For instance, modifications at the pyrazine or benzonitrile positions have been shown to influence both antimicrobial and anticancer activities significantly .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Disruption of PMF |

| Derivative A | Enhanced Antitumor | Apoptosis induction |

| Derivative B | Improved Selectivity | Targeted binding |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated an IC50 value in the low micromolar range, indicating potent antibacterial activity. The study concluded that the compound could serve as a lead candidate for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against human breast cancer cell lines. Results showed that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups. The study highlighted the potential of this compound in cancer therapy, particularly for resistant cancer types .

Eigenschaften

IUPAC Name |

4-pyrazin-2-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-6,8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPTVBMFZHOJAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.